8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid
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Overview
Description
The compound with the PubChem 8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid is known as NSC-87877. It is a small molecule with a molecular mass of 459.02 g/mol. The structure of NSC-87877 includes a sulfonamide group and a quinazoline core, which are significant for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC-87877 involves multiple steps, starting with the formation of the quinazoline core. This is typically achieved through a series of condensation reactions involving anthranilic acid derivatives and amines. The sulfonamide group is introduced through sulfonation reactions, which involve the reaction of the quinazoline intermediate with sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of NSC-87877 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
NSC-87877 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The quinazoline core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted quinazolines. These products retain the core structure of NSC-87877 but with modifications that can alter their biological activity .
Scientific Research Applications
NSC-87877 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used to investigate cellular signaling pathways and enzyme inhibition.
Medicine: NSC-87877 is studied for its potential therapeutic effects, particularly as an inhibitor of protein tyrosine phosphatases, which are involved in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
NSC-87877 exerts its effects by inhibiting protein tyrosine phosphatases, such as PTPN11, PTPN6, and DUSP26. These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these enzymes, NSC-87877 can modulate these pathways, making it a valuable tool in studying diseases like cancer and diabetes .
Comparison with Similar Compounds
Similar Compounds
NSC-87878: Another quinazoline-based compound with similar inhibitory effects on protein tyrosine phosphatases.
NSC-87879: A sulfonamide derivative with different substitution patterns on the quinazoline core.
Uniqueness
NSC-87877 is unique due to its specific structure, which allows it to selectively inhibit certain protein tyrosine phosphatases. This selectivity makes it a valuable compound for studying specific signaling pathways and developing targeted therapies .
Properties
IUPAC Name |
8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,21H,(H,24,25,26)(H,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQBDHSYQMHHPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=NNC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)C=C2S(=O)(=O)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=O)C(=NNC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)C=C2S(=O)(=O)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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